molecular formula C20H21N3O3S2 B2614529 N-(4-acetylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252908-94-3

N-(4-acetylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2614529
CAS No.: 1252908-94-3
M. Wt: 415.53
InChI Key: HNTXCPRZPKMHLK-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine-based acetamide derivative characterized by a sulfur-linked acetamide moiety, a 4-acetylphenyl substituent, and a 3-butyl-4-oxo-thieno[3,2-d]pyrimidine core.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-3-4-10-23-19(26)18-16(9-11-27-18)22-20(23)28-12-17(25)21-15-7-5-14(6-8-15)13(2)24/h5-9,11H,3-4,10,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTXCPRZPKMHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thienopyrimidine ring.

    Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides.

    Attachment of the Acetylphenyl Group: This step involves the acylation of the phenyl ring using acetyl chloride or acetic anhydride.

    Formation of the Sulfanyl Linkage:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process optimization.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-acetylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit significant anticancer properties. For instance, thienopyrimidine derivatives have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that these derivatives induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thieno[3,2-d]pyrimidine derivatives have been evaluated for their effectiveness against various pathogens. Research has shown that these compounds can inhibit bacterial growth by disrupting cellular processes, making them candidates for developing new antibiotics .

Anti-inflammatory Effects

Studies have also explored the anti-inflammatory properties of related compounds. In vitro assays revealed that thienopyrimidine derivatives can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Data Table: Summary of Applications

Application TypeDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cells; inhibits tumor growth
Antimicrobial PropertiesEffective against various bacterial strains; disrupts cellular processes
Anti-inflammatory EffectsReduces pro-inflammatory cytokine production; potential for inflammatory diseases

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the efficacy of a thienopyrimidine derivative similar to this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with detailed analysis showing activation of apoptotic markers such as cleaved caspase-3 and PARP .

Case Study 2: Antimicrobial Activity

Another research article examined the antimicrobial effects of thienopyrimidine derivatives against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity. The mechanism was attributed to inhibition of bacterial DNA synthesis .

Case Study 3: Anti-inflammatory Mechanism

In a recent study focusing on inflammation, researchers treated macrophage cells with a thienopyrimidine derivative and measured cytokine levels. The results showed a decrease in TNF-alpha and IL-6 levels by over 50% compared to untreated controls, supporting its potential use as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

To contextualize its properties, we compare this compound with five structurally related thienopyrimidine and pyrimidine derivatives, focusing on molecular features, substituent effects, and physicochemical parameters.

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors
Target Compound 4-Acetylphenyl, 3-butyl, thieno[3,2-d]pyrimidin-4-one C₂₁H₂₁N₃O₃S₂ 435.54 (calculated) 1 5
N-(4-Butylphenyl)-2-({3-Methyl-4-Oxo-7-Phenyl-3H,4H-Thieno[3,2-d]Pyrimidin-2-yl}Sulfanyl)Acetamide 4-Butylphenyl, 3-methyl, 7-phenyl C₂₅H₂₅N₃O₂S₂ 463.61 1 5
2-[[3-(4-Methylphenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl]-N-[4-(Trifluoromethoxy)Phenyl]Acetamide 4-Trifluoromethoxyphenyl, 4-methylphenyl C₂₃H₁₉F₃N₃O₃S₂ 530.54 (calculated) 1 6
2-{[3-(4-Ethoxyphenyl)-4-Oxo-3,4,5,6,7,8-Hexahydro[1]Benzothieno[2,3-d]Pyrimidin-2-yl]Sulfanyl}-N-(4-Methylphenyl)Acetamide Hexahydrobenzothieno core, 4-ethoxyphenyl C₂₈H₂₉N₃O₃S₂ 543.68 (calculated) 1 5
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-Methylpyridin-2-yl)Acetamide Pyridin-2-yl, 4,6-dimethylpyrimidine C₁₄H₁₆N₄OS 288.37 2 4

Substituent-Driven Pharmacological and Physicochemical Properties

  • The 4-trifluoromethoxyphenyl group in further elevates hydrophobicity (logP ~4.2), which may limit oral absorption without formulation aids.
  • Electron Effects and Binding Interactions :
    The 4-acetylphenyl group introduces a strong electron-withdrawing ketone, contrasting with the electron-donating ethoxy group in . This difference could influence π-π stacking or hydrogen-bonding interactions in target binding pockets, as seen in kinase inhibitors where acetyl groups stabilize hydrophobic interactions .

  • The target compound’s non-fused thieno[3,2-d]pyrimidine core allows greater torsional flexibility, which may enhance binding to flexible enzyme active sites.

Biological Activity

N-(4-acetylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by:

  • Molecular Formula : C23_{23}H19_{19}N3_3O3_3S2_2
  • Molecular Weight : 449.5 g/mol
  • CAS Number : 1105252-01-4

The structure includes a thienopyrimidine core and a sulfanylacetamide moiety, which are believed to contribute to its biological activity.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including cholinesterases (AChE and BChE), which are crucial in neurodegenerative diseases like Alzheimer's. In vitro studies indicate that similar compounds exhibit IC50_{50} values ranging from 9.10 μM to 34.2 μM against AChE and BChE, suggesting a comparable efficacy for N-(4-acetylphenyl)-2-{...} .
  • Anticancer Activity : Preliminary investigations suggest that compounds with similar thienopyrimidine structures may exhibit significant anticancer properties. The mechanism may involve the modulation of cell cycle progression and induction of apoptosis in cancer cell lines .

Biological Activity Data

Activity TypeObservationsReference
AChE InhibitionIC50_{50} values between 9.10 μM - 34.2 μM
BChE InhibitionIC50_{50} values around 9.2 μM
Anticancer PotentialInduces apoptosis in prostate and colorectal cancer cells

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A series of thienopyrimidine derivatives were evaluated for their inhibitory effects on AChE and BChE. The presence of electron-withdrawing groups significantly enhanced the inhibitory activity, indicating that structural modifications can lead to improved biological efficacy .
  • Anticancer Research : Research focusing on the anticancer properties of related compounds has shown promising results in inhibiting tumor growth in vitro. For instance, compounds exhibiting thienopyrimidine cores were found to effectively induce apoptosis in various cancer cell lines, suggesting that N-(4-acetylphenyl)-2-{...} may have similar effects .
  • Mechanistic Insights : Investigations into the molecular interactions of these compounds with their targets revealed that they likely function by forming hydrogen bonds with active site residues in enzymes or receptors, thereby altering their activity .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

A robust synthetic route must prioritize regioselectivity, stability of intermediates (e.g., thieno[3,2-d]pyrimidinone core), and compatibility of functional groups. Multi-step synthesis typically involves:

  • Step 1 : Formation of the thieno[3,2-d]pyrimidinone scaffold via cyclization reactions, ensuring proper substitution at the 3-butyl and 4-oxo positions .
  • Step 2 : Introduction of the sulfanylacetamide moiety using nucleophilic substitution under inert conditions to avoid oxidation of the thiol group .
  • Step 3 : Final coupling with the 4-acetylphenyl group via amide bond formation, optimized using coupling agents like EDCI/HOBt . Validation : Purity (>95%) should be confirmed via HPLC, and structural integrity verified by 1^1H/13^{13}C NMR and high-resolution mass spectrometry .

Q. How is the compound characterized to confirm its structural identity?

A combination of spectroscopic and crystallographic methods is essential:

  • Spectroscopy : 1^1H NMR (to confirm acetylphenyl proton signals at δ 2.6–2.8 ppm) and FT-IR (C=O stretching at ~1680–1720 cm1^{-1}) .
  • X-ray crystallography : Resolves bond lengths and angles, particularly the dihedral angle between the thienopyrimidinone and acetylphenyl planes, which influences π-π stacking (typically 42–67°) .
  • Thermal analysis : TGA/DSC to assess decomposition points (>200°C indicates thermal stability for biological assays) .

Q. What preliminary biological assays are recommended to evaluate its activity?

Initial screens should focus on target-specific assays:

  • Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates (e.g., ATPase activity for kinase targets) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated using nonlinear regression .
  • Solubility and stability : Assessed in PBS (pH 7.4) and DMSO to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can computational methods optimize the synthetic pathway?

Quantum mechanical calculations (e.g., DFT) and reaction path searching (e.g., via the ICReDD platform) predict transition states and intermediates, reducing trial-and-error experimentation . Key steps:

  • Reaction feasibility : Calculate activation energies for cyclization steps to prioritize high-yield routes.
  • Solvent effects : COSMO-RS simulations identify solvents that stabilize intermediates (e.g., DMF vs. THF) .
  • Machine learning : Train models on existing pyrimidinone syntheses to predict optimal reaction conditions (temperature, catalysts) .

Q. How to resolve contradictions in crystallographic data vs. computational docking results?

Discrepancies often arise from conformational flexibility:

  • Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent to compare protein-ligand binding poses with X-ray structures .
  • Free energy perturbation : Calculate binding affinities for alternate conformations of the butyl side chain .
  • Experimental validation : Synthesize analogs with constrained rotamers (e.g., cyclopropyl substitution) to test docking predictions .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Prodrug design : Mask the acetamide group with enzymatically cleavable motifs (e.g., ester prodrugs) .
  • Isotope labeling : Use 14^{14}C-labeled compound in microsomal stability assays to identify metabolic hotspots .
  • Structural analogs : Replace the 3-butyl group with fluorinated alkyl chains to reduce CYP450-mediated oxidation .

Q. How to analyze conflicting bioactivity data across different cell lines?

Contradictions may stem from off-target effects or assay variability:

  • Target deconvolution : Use CRISPR-Cas9 knockout libraries to identify secondary targets .
  • Dose-response normalization : Re-analyze data using Hill slopes to differentiate specific vs. nonspecific effects .
  • Orthogonal assays : Validate findings with SPR (surface plasmon resonance) for direct binding kinetics .

Methodological Tables

Table 1 : Key Crystallographic Parameters (from )

ParameterValue
Space groupP1_1
Dihedral angle (thieno-pyrimidinone vs. phenyl)42.25°–67.84°
Intramolecular H-bondN–H⋯N (2.8–3.0 Å)

Table 2 : Recommended DOE (Design of Experiments) Parameters (from )

FactorLevelsResponse Variable
Temperature (°C)80, 100, 120Reaction yield (%)
Catalyst loading (mol%)5, 10, 15Purity (HPLC area %)
SolventDMF, DMSO, THFByproduct formation (%)

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